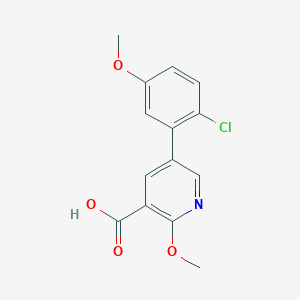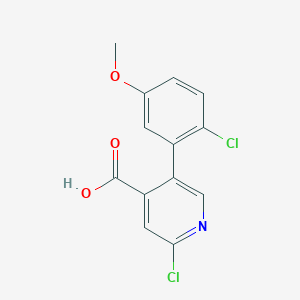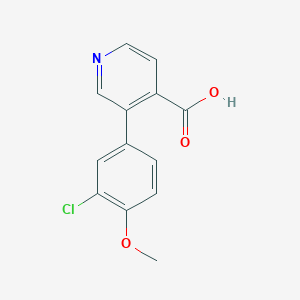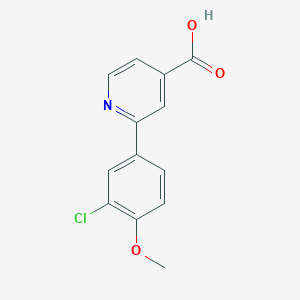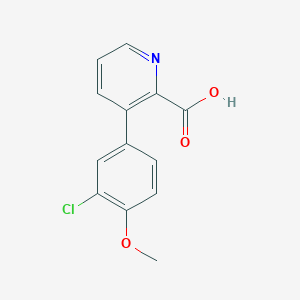
5-(3-Chloro-4-methoxyphenyl)-2-methoxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-methoxyphenyl)-2-methoxynicotinic acid, or 5-CMPMA, is an organic compound with a wide range of applications in the fields of science and technology. It is a versatile compound that has been used in a variety of experiments and studies, ranging from medicinal to industrial. It is a commonly used chemical in laboratories and is also used in industrial settings.
科学的研究の応用
5-CMPMA has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including those used in medicinal chemistry, such as drugs and pharmaceuticals. It has also been used in the synthesis of materials for use in the electronics industry. Additionally, it has been used in the synthesis of materials for use in the biotechnology industry, such as enzymes and proteins.
作用機序
The mechanism of action of 5-CMPMA is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other molecules. It is also believed to act as a prodrug, which means that it can be converted into an active form when it encounters certain enzymes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPMA are not fully understood. However, it is believed that it may have an effect on the metabolism of drugs and other molecules. It is also believed to have an effect on the activity of enzymes involved in the metabolism of drugs and other molecules. Additionally, it has been suggested that it may have an effect on the absorption of drugs in the gastrointestinal tract.
実験室実験の利点と制限
The advantages of using 5-CMPMA in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is a relatively stable compound and is not easily degraded. However, there are some limitations to its use, such as its potential toxicity and the fact that it is not very soluble in water.
将来の方向性
The future of 5-CMPMA is promising. It has potential applications in the fields of medicinal chemistry, biotechnology, and electronics. Additionally, it may be used as a prodrug in the future, and further research is needed to determine its exact mechanism of action. Additionally, further research is needed to determine the exact biochemical and physiological effects of 5-CMPMA. Finally, further research is needed to determine the potential toxicity of 5-CMPMA and its potential applications in the pharmaceutical industry.
合成法
5-CMPMA can be synthesized in a variety of ways. One method involves the reaction of 4-methoxyphenylacetic acid with 3-chloro-4-methoxyphenylacetic acid in the presence of a base such as sodium hydroxide. This reaction is carried out in an aqueous solution at a temperature of 50-60°C. Another method involves the reaction of 4-methoxyphenylacetic acid with 3-chloro-4-methoxyphenylacetic acid in the presence of a catalyst such as palladium on carbon. This reaction is carried out in an aprotic solvent such as dimethylformamide at a temperature of 100-120°C.
特性
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-19-12-4-3-8(6-11(12)15)9-5-10(14(17)18)13(20-2)16-7-9/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAZTDXSDLSGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687936 |
Source


|
| Record name | 5-(3-Chloro-4-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261899-54-0 |
Source


|
| Record name | 5-(3-Chloro-4-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



